molecular formula C7H8N4 B2709095 2-(2-Azidoethyl)pyridine CAS No. 856849-81-5

2-(2-Azidoethyl)pyridine

Cat. No.: B2709095
CAS No.: 856849-81-5
M. Wt: 148.169
InChI Key: MLJGQLXCBSJIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidoethyl)pyridine (CAS: 856849-81-5) is a pyridine derivative featuring an azidoethyl (-CH2-N3) substituent at the 2-position of the pyridine ring. Its molecular formula is C7H8N4, with an average mass of 148.169 g/mol and a monoisotopic mass of 148.074896 g/mol . The compound is synthesized via nucleophilic substitution, where 2-(2-bromoethyl)pyridine reacts with sodium azide (NaN3) in dry dimethyl sulfoxide (DMSO) under argon, yielding the azide product after 8 hours . This synthesis highlights its accessibility for applications in organic and medicinal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

IUPAC Name

2-(2-azidoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGQLXCBSJIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)pyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(2-bromoethyl)pyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

2-(2-Bromoethyl)pyridine+NaN3This compound+NaBr\text{2-(2-Bromoethyl)pyridine} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} 2-(2-Bromoethyl)pyridine+NaN3​→this compound+NaBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. Industrial setups often include safety measures such as controlled temperature and pressure conditions, as well as the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 2-(2-Aminoethyl)pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(2-Azidoethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)pyridine depends on the specific chemical reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which activates the alkyne and promotes the formation of the triazole ring. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Molecular Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number
This compound C7H8N4 148.17 Azidoethyl 856849-81-5
2-Picolylazide C6H6N4 134.14 Azidomethyl 159071-06-4
2-(2-Aminoethyl)pyridine C7H10N2 122.17 Aminoethyl 2706-56-1
2-(Chloromethyl)pyridine·HCl C6H6ClN·HCl 164.03 Chloromethyl 6959-47-3

Research Findings

  • Mechanistic Insight : In CuAAC, this compound’s chelation with Cu(II) facilitates rapid azido-copper interaction, shifting the rate-determining step to alkyne deprotonation .
  • Synthetic Utility : The compound serves as a precursor for amines (e.g., N-methyl-2-(pyridin-2-yl)ethylamine) under catalytic conditions (66% yield) .

Biological Activity

2-(2-Azidoethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azido group is known for its ability to participate in various chemical reactions, including click chemistry, making this compound a versatile candidate for drug development and other applications.

This compound features a pyridine ring substituted with an azidoethyl group. This structure contributes to its reactivity and biological properties. The presence of the azido group allows for further modifications and conjugations, which can enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug development.

Antimicrobial Activity

Studies have shown that derivatives of azidoethyl pyridines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, one study reported that compounds with the azidoethyl substitution showed IC50 values in the low micromolar range against specific cancer types, indicating potent activity (Table 1).

CompoundCell Line TestedIC50 (μM)
This compound derivative AMCF-7 (Breast Cancer)3.5
This compound derivative BHeLa (Cervical Cancer)5.0
This compound derivative CA549 (Lung Cancer)4.0

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that treatment with these compounds leads to increased sub-G1 phase populations in treated cells, indicating apoptosis.

Case Studies

Several case studies have highlighted the utility of this compound in drug design:

  • Antileishmanial Activity : A study synthesized a series of triazole analogues incorporating the azidoethyl group and tested them against Leishmania major. Compounds exhibited significant antileishmanial activity with IC50 values ranging from 1.8 μM to 12.6 μM, showcasing the potential of this scaffold in antiparasitic drug development .
  • Antitrypanosomal Activity : Similar derivatives were evaluated for their effectiveness against Trypanosoma brucei, with several compounds showing promising results in vitro, indicating that modifications at the azidoethyl position can enhance biological activity .
  • In Vivo Studies : Preliminary in vivo studies have begun to assess the pharmacokinetics and biodistribution of azidoethyl pyridine derivatives, suggesting favorable profiles for further development .

Future Perspectives

The versatility of this compound makes it a compelling candidate for further research. Future studies should focus on:

  • Optimization of Derivatives : Exploring different substituents on the pyridine ring to enhance selectivity and potency.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Progressing promising candidates into preclinical and clinical trials to evaluate their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.